5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that features a unique combination of pyrimidine, oxadiazole, and thione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:
Formation of the Pyrimidine Intermediate: The starting material, 4,6-dimethylpyrimidine-2-thiol, is synthesized through the reaction of 2-chloro-4,6-dimethylpyrimidine with thiourea under basic conditions.
Thioether Formation: The pyrimidine intermediate is then reacted with chloromethyl methyl ether to form the thioether linkage.
Cyclization to Oxadiazole: The thioether intermediate undergoes cyclization with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methyl groups on the pyrimidine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents. The presence of the oxadiazole ring is particularly significant due to its known biological activity.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism by which 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione exerts its effects involves interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The oxadiazole ring can interact with DNA, potentially leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-thiol: Shares the pyrimidine and thioether moieties but lacks the oxadiazole ring.
1,3,4-Oxadiazole-2-thione: Contains the oxadiazole and thione groups but lacks the pyrimidine moiety.
Uniqueness
The uniqueness of 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazole-2(3H)-thione lies in its combined structural features, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
Properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS2/c1-5-3-6(2)11-8(10-5)16-4-7-12-13-9(15)14-7/h3H,4H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUOLEDPNVPJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NNC(=S)O2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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